molecular formula C7H12N2O2 B12359820 1,3,6-Trimethyl-1,3-diazinane-2,4-dione CAS No. 89851-80-9

1,3,6-Trimethyl-1,3-diazinane-2,4-dione

Cat. No.: B12359820
CAS No.: 89851-80-9
M. Wt: 156.18 g/mol
InChI Key: NAPOZSSVEUJGRA-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure with two nitrogen atoms and four carbon atoms. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Trimethyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea derivatives with aldehydes or ketones, followed by cyclization to form the diazinane ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,3,6-Trimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

1,3,6-Trimethyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,3,6-Trimethyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and substitution pattern. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

89851-80-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,3,6-trimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h5H,4H2,1-3H3

InChI Key

NAPOZSSVEUJGRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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